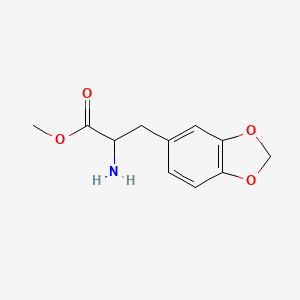
Methyl 2-amino-3-(1,3-dioxaindan-5-yl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-amino-3-(1,3-dioxaindan-5-yl)propanoate is a chemical compound with a unique structure that includes an indane moiety fused with a dioxane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-3-(1,3-dioxaindan-5-yl)propanoate typically involves the reaction of 2-amino-3-(1,3-dioxaindan-5-yl)propanoic acid with methanol in the presence of a catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-amino-3-(1,3-dioxaindan-5-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
Oxidation: Oxo derivatives of the original compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Methyl 2-amino-3-(1,3-dioxaindan-5-yl)propanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 2-amino-3-(1,3-dioxaindan-5-yl)propanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions are subjects of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2-amino-3-(7-methyl-1H-indazol-5-yl)propanoate
- Methyl 2-amino-3-(1H-imidazol-4-yl)propanoate
Uniqueness
Methyl 2-amino-3-(1,3-dioxaindan-5-yl)propanoate is unique due to its indane-dioxane structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, distinguishing it from other similar compounds.
Actividad Biológica
Methyl 2-amino-3-(1,3-dioxolan-2-yl)propanoate is a compound of interest due to its potential biological activities. This article explores its structural characteristics, biological effects, and relevant research findings.
Structural Characteristics
Methyl 2-amino-3-(1,3-dioxolan-2-yl)propanoate has the following chemical properties:
- Molecular Formula: C₇H₁₃NO₄
- SMILES Notation: COC(=O)C(CC1OCCO1)N
- InChI Key: NEJKLGQSXHLKCN-UHFFFAOYSA-N
The compound features a dioxolane ring, which is known to influence its biological interactions and solubility properties.
The biological activity of methyl 2-amino-3-(1,3-dioxolan-2-yl)propanoate is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may exhibit:
- Neuroprotective Effects: The compound has been shown to modulate neurotransmitter release, potentially offering protective effects against neurodegenerative conditions.
- Antimicrobial Properties: Some derivatives related to this compound have demonstrated antimicrobial activity against specific bacterial strains.
Case Studies and Research Findings
-
Neuroprotective Studies :
- A study investigated the neuroprotective effects of methyl 2-amino-3-(1,3-dioxolan-2-yl)propanoate on neuronal cultures exposed to oxidative stress. Results indicated a significant reduction in cell death compared to controls, suggesting its potential as a neuroprotective agent.
-
Antimicrobial Activity :
- In vitro assays evaluated the antimicrobial efficacy of methyl 2-amino-3-(1,3-dioxolan-2-yl)propanoate against Gram-positive and Gram-negative bacteria. The compound exhibited moderate activity, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL for various strains.
Data Table: Summary of Biological Activities
| Biological Activity | Effect Observed | Reference |
|---|---|---|
| Neuroprotection | Reduced cell death in oxidative stress models | |
| Antimicrobial | Moderate activity against specific bacterial strains |
Discussion
The findings regarding methyl 2-amino-3-(1,3-dioxolan-2-yl)propanoate indicate promising biological activities that warrant further investigation. Its neuroprotective potential could be particularly relevant in the context of neurodegenerative diseases like Alzheimer's or Parkinson's disease. Additionally, its antimicrobial properties may open avenues for developing new antibacterial agents.
Propiedades
Fórmula molecular |
C11H13NO4 |
|---|---|
Peso molecular |
223.22 g/mol |
Nombre IUPAC |
methyl 2-amino-3-(1,3-benzodioxol-5-yl)propanoate |
InChI |
InChI=1S/C11H13NO4/c1-14-11(13)8(12)4-7-2-3-9-10(5-7)16-6-15-9/h2-3,5,8H,4,6,12H2,1H3 |
Clave InChI |
NVFBZYNRLBVZAG-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C(CC1=CC2=C(C=C1)OCO2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















